Ethyl 3-(2-aminophenyl)acrylate
Overview
Description
Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of Ethyl 3-(2-aminophenyl)acrylate involves a reaction with palladium 10% on activated carbon and triethylamine in 1,4-dioxane at 100°C for 20 hours . This process is known as the Heck Reaction and is performed using the Schlenk technique .Molecular Structure Analysis
The InChI code for Ethyl 3-(2-aminophenyl)acrylate is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Ethyl 3-(2-aminophenyl)acrylate has been used in the synthesis of highly substituted tetrahydroquinolines . The reaction involved a three-component cascade reaction with 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
Ethyl 3-(2-aminophenyl)acrylate has a boiling point of 348.3±25.0°C . The compound is solid at room temperature with a melting point of 48°C .Scientific Research Applications
Supramolecular Assembly : Matos et al. (2016) described the synthesis of a compound similar to Ethyl 3-(2-aminophenyl)acrylate, revealing its significance in forming a three-dimensional supramolecular network. This network is stabilized by various noncovalent interactions, crucial for the self-assembly process and molecular conformation, highlighting its potential in material science and nanotechnology applications (Matos et al., 2016).
Polymerization and Material Responsiveness : Kohsaka et al. (2015) studied the polymerization of a structurally similar compound, showing its role in forming pH/temperature responsive materials. This suggests Ethyl 3-(2-aminophenyl)acrylate could be used in creating smart materials that respond to environmental changes (Kohsaka et al., 2015).
Applications in Medicinal Chemistry : Xu et al. (2015) reported a method involving Ethyl 3-(2-aminophenyl)acrylate analogues for synthesizing intermediates of aurora 2 kinase inhibitors. This application is significant in the development of pharmaceuticals, especially in cancer therapy (Xu et al., 2015).
Toxicological Studies : Potter and Tran (1992) conducted a study on a related compound, ethyl acrylate, focusing on its metabolic and detoxification pathways. This research is crucial for understanding the safety and environmental impact of such chemicals (Potter & Tran, 1992).
Synthesis Improvement : Luo Yan-ping (2011) improved the synthesis process of a compound structurally related to Ethyl 3-(2-aminophenyl)acrylate, showcasing the continuous efforts to enhance the efficiency and yield in chemical synthesis, which is vital for industrial production (Luo Yan-ping, 2011).
Mechanism of Action
Safety and Hazards
Ethyl 3-(2-aminophenyl)acrylate should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas or outdoors . It is also advised to keep the compound away from open flames, hot surfaces, and sources of ignition .
Future Directions
Ethyl 3-(2-aminophenyl)acrylate has potential applications in the synthesis of bioactive natural products and pharmaceutical agents . Its use in the synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in pharmaceutical agents, suggests potential future directions in drug design and development .
properties
IUPAC Name |
ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDAZQBINIQSP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-aminophenyl)acrylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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